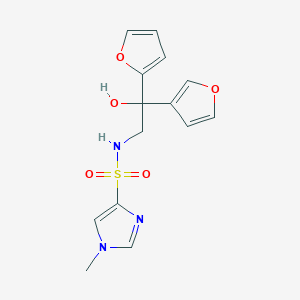

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide

Descripción

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide is a heterocyclic compound featuring a sulfonamide-linked imidazole core substituted with a hydroxyethyl group and two distinct furan rings (2-yl and 3-yl positions). The imidazole sulfonamide moiety is a pharmacologically relevant scaffold, often associated with enzyme inhibition (e.g., carbonic anhydrase) or receptor modulation.

Propiedades

IUPAC Name |

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1-methylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O5S/c1-17-7-13(15-10-17)23(19,20)16-9-14(18,11-4-6-21-8-11)12-3-2-5-22-12/h2-8,10,16,18H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGOLQOEZKCDSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CO3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and a summary table of key data.

Chemical Structure and Properties

The compound's structure is characterized by the presence of two furan moieties, a hydroxyl group, and an imidazole sulfonamide core. Its molecular formula is with a molecular weight of approximately 319.37 g/mol.

Research indicates that this compound exhibits antimicrobial and anticancer properties. The imidazole ring is known for its ability to interact with biological targets, potentially inhibiting various enzymes and pathways involved in disease progression.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide:

- Inhibition of Bacterial Growth : The compound has shown significant activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL. This suggests a strong potential for use in treating infections caused by these pathogens.

- Biofilm Formation : The compound also exhibits antibiofilm activity, which is crucial in managing chronic infections. In vitro studies reported a reduction in biofilm formation by more than 50% at concentrations equal to their MICs, indicating its potential as a therapeutic agent against biofilm-associated infections .

Anticancer Activity

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide has been investigated for its anticancer properties:

- Cytotoxicity : In vitro assays demonstrated cytotoxic effects on various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 10 to 30 µM. These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the efficacy of the compound against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that the compound significantly reduced viable cell counts in biofilms formed by these strains, showcasing its potential as an alternative treatment option for resistant bacterial infections .

- Anticancer Evaluation : Another study focused on the compound's effects on the MCF7 cell line. Results showed that treatment with the compound led to a dose-dependent decrease in cell viability, with flow cytometry analysis confirming increased apoptosis rates at higher concentrations .

Summary Table of Biological Activity

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that compounds similar to N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)-1-methyl-1H-imidazole-4-sulfonamide exhibit significant anticancer properties. The imidazole component is particularly noted for its role in inhibiting cancer cell proliferation.

Case Study: Lung Cancer Cells

A study demonstrated that derivatives of this compound showed selective toxicity towards lung cancer cell lines while sparing normal cells, indicating a favorable therapeutic index. The following table summarizes the potency of related compounds:

| Cell Line | IC50 (μM) |

|---|---|

| A549 | 1.75 ± 0.15 |

| HCC827 | 3.20 ± 0.25 |

| NCI-H358 | 0.95 ± 0.05 |

These findings suggest that structural modifications can enhance anticancer efficacy, highlighting the importance of the imidazole component in targeting cancer cells effectively.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Its sulfonamide group contributes to its mechanism of action, which may involve disrupting bacterial cell membrane integrity.

Antimicrobial Screening Results:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | ≤0.5 |

| Escherichia coli | >200 |

| Enterococcus faecium | 8 |

These results indicate that the compound shows promising activity against certain Gram-positive bacteria, making it a potential candidate for developing new antibiotics.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Furan and Imidazole Moieties

- Compound 1aj (): Structure: Contains a single furan-2-ylmethyl group and a 4-cyanophenyl-imidazole sulfonamide. Key Differences: Lacks the hydroxyethyl group and the second furan-3-yl substituent.

- Ranitidine-Related Compounds (): Examples: N,N-Dimethyl(5-{[(2-{[1-(methylamino)-2-nitroethenyl]amino}ethyl)sulphanyl]methyl}furan-2-yl)methanamine N-oxide (USP 31). Structure: Features a dimethylamino-furan-thioether linkage and nitro groups. Key Differences: Nitro groups (electron-withdrawing) contrast with the target compound’s hydroxyl group (electron-donating), affecting reactivity and metabolic pathways. The thioether linkage may confer greater stability but lower solubility compared to the sulfonamide group .

Imidazole Derivatives with Aromatic Substitutions

- Trifluoromethoxy-Phenyl Imidazolidines (): Structure: Includes a trifluoromethoxy-phenyl-triazole-imidazoline core. Key Differences: The trifluoromethoxy group enhances lipophilicity and metabolic resistance but may reduce aqueous solubility.

- Fluorinated Acrylamide-Imidazole Hybrid (): Structure: Combines a fluorophenyl-imidazole with a pyridyl-acrylamide group.

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

- The hydroxyl group in the target compound likely improves aqueous solubility compared to nitro- or trifluoromethoxy-substituted analogues (e.g., ).

Metabolic Stability

- Compounds with thioether or trifluoromethoxy groups () are more resistant to oxidative metabolism than the target compound, where the hydroxyl group could be a site for glucuronidation or sulfation .

Data Table: Key Structural and Inferred Properties

Research Findings and Implications

- Dual furan rings may modulate selectivity .

- Therapeutic Potential: Structural parallels to ranitidine derivatives () hint at gastrointestinal applications, though the hydroxyl group could shift activity toward anti-inflammatory or antimicrobial targets .

- Optimization Needs : Improving metabolic stability (e.g., replacing hydroxyl with bioisosteres) or enhancing solubility (e.g., PEGylation) could be explored .

Q & A

Q. What synthetic strategies are recommended for constructing the multifunctional backbone of this compound?

The synthesis involves sequential coupling of furan and imidazole moieties. Key steps include:

- Hydroxyethyl linker formation : Condensation of furan-2-yl and furan-3-yl aldehydes with a nitroalkane, followed by reduction to introduce the hydroxyl group .

- Imidazole sulfonamide coupling : Use of 1-methyl-1H-imidazole-4-sulfonyl chloride under basic conditions (e.g., triethylamine in DCM) to functionalize the hydroxyethyl intermediate .

- Protection/deprotection : Temporary protection of the hydroxyl group (e.g., with tert-butyldimethylsilyl ether) during sulfonamide formation to prevent side reactions .

Example Reaction Table :

| Step | Reagents/Conditions | Yield (%) | Purification Method |

|---|---|---|---|

| Hydroxyethyl intermediate | Furan aldehydes, nitroethane, HCl/EtOH | 65–70 | Column chromatography (SiO₂, hexane/EtOAc) |

| Sulfonamide coupling | 1-methylimidazole-4-sulfonyl chloride, Et₃N, DCM | 55–60 | Recrystallization (MeOH/H₂O) |

Q. How can spectroscopic techniques validate the structural integrity of this compound?

- ¹H/¹³C NMR :

- Furan protons: δ 6.2–7.4 ppm (doublets for furan-2-yl and furan-3-yl substituents) .

- Imidazole protons: δ 7.8–8.1 ppm (singlet for C2-H) .

- Hydroxyethyl group: δ 3.5–4.0 ppm (multiplet for CH₂OH) .

- FT-IR :

- Broad peak at 3200–3400 cm⁻¹ (–OH stretch), 1150–1250 cm⁻¹ (S=O symmetric/asymmetric stretches) .

Q. What crystallization challenges are anticipated for this compound, and how can they be mitigated?

- Twinning and disorder : Common due to flexible hydroxyethyl and furan groups. Use SHELXL for twin refinement (TWIN/BASF commands) .

- Solvent selection : High-polarity solvents (e.g., DMSO) improve crystal growth but may trap solvent molecules. Slow evaporation in EtOAc/hexane mixtures is preferred .

Advanced Research Questions

Q. How can molecular docking elucidate potential biological targets for this sulfonamide derivative?

- Target selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase, cyclooxygenase) .

- Docking workflow :

Prepare ligand (compound) with protonation states optimized at pH 7.2.

Use AutoDock Vina or Glide for rigid/flexible docking.

Validate poses with MD simulations (e.g., GROMACS) .

- Key interactions : Sulfonamide S=O groups form hydrogen bonds with active-site residues (e.g., Thr199 in carbonic anhydrase) .

Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?

- Hypothesis-driven troubleshooting :

- False-positive docking : Verify binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

- Impurity interference : Reassess compound purity via HPLC-MS; impurities <0.1% are critical for reproducible assays .

Q. What strategies optimize regioselectivity in furan functionalization during synthesis?

- Directing groups : Introduce temporary substituents (e.g., boronate esters) to steer electrophilic substitution at furan-2-yl vs. furan-3-yl positions .

- Metal catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective aryl-aryl bond formation .

- Computational guidance : DFT calculations (e.g., Gaussian) predict reactive sites based on Fukui indices .

Data Contradiction Analysis

Q. How to resolve conflicting NMR data between synthetic batches?

- Root causes :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.